1,4-Benzoquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ALKALIES, HOT PETROLEUM ETHER

> 10% in ether

> 10% in ethanol

Water solubility = 1.113X10+4 mg/l @ 18 °C

11.1 mg/mL at 18 °C

Solubility in water: poor

Slight

Synonyms

Canonical SMILES

Redox Reactions and Oxidative Stress:

1,4-Benzoquinone is a strong oxidizing agent due to its ability to readily accept electrons from other molecules. This property makes it a valuable tool for studying redox reactions and oxidative stress in various biological systems. Researchers utilize 1,4-benzoquinone to understand how cells generate and manage reactive oxygen species (ROS) and investigate the potential involvement of ROS in various diseases [Source: National Library of Medicine, ""].

Antimicrobial Activity:

Studies have shown that 1,4-benzoquinone exhibits antimicrobial activity against various bacterial and fungal strains. This includes both naturally occurring and synthetic derivatives of 1,4-benzoquinone. Research is ongoing to explore the potential development of novel antimicrobial agents based on this molecule, particularly against drug-resistant pathogens [Source: National Library of Medicine, ""].

Anticancer Properties:

Several studies have investigated the potential anticancer properties of 1,4-benzoquinone and its derivatives. These compounds exhibit various mechanisms of action, including inducing cell death and inhibiting cancer cell proliferation. However, further research is necessary to fully understand the efficacy and safety of these compounds in cancer treatment [Source: National Library of Medicine, ""].

Other Research Applications:

,4-Benzoquinone is also involved in various other research areas, including:

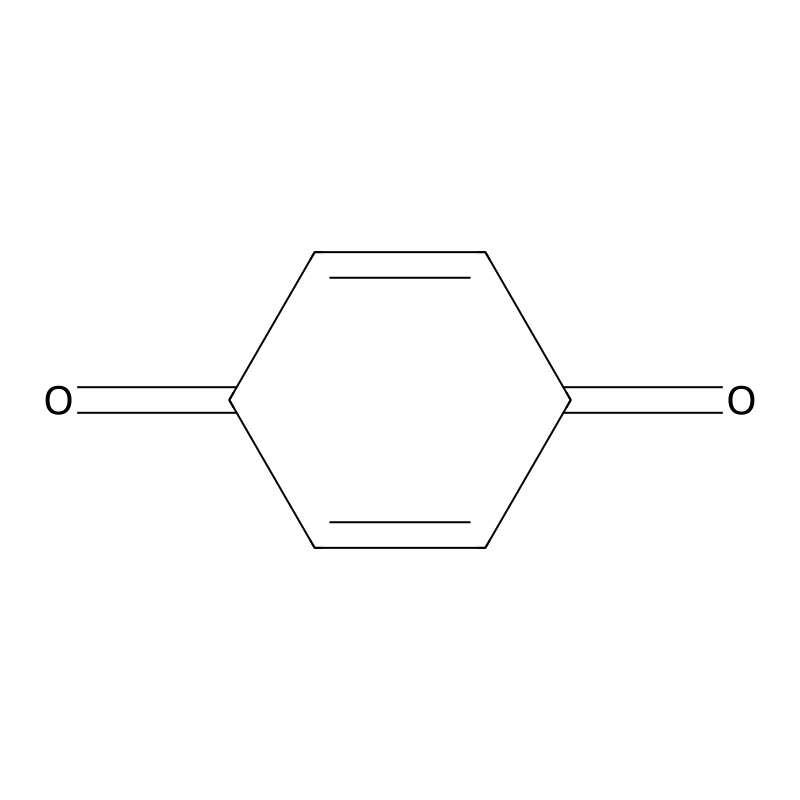

1,4-Benzoquinone, also known as para-quinone, is an aromatic compound with the molecular formula CHO. In its pure form, it appears as bright-yellow crystals with a distinctive irritating odor reminiscent of chlorine and bleach. This compound is the oxidized derivative of 1,4-hydroquinone and is classified as a simple member of the 1,4-benzoquinones family. It exhibits multifunctional properties, acting as a ketone capable of forming oximes, an oxidant that can produce dihydroxy derivatives, and an alkene that undergoes addition reactions characteristic of α,β-unsaturated ketones .

1,4-Benzoquinone is sensitive to both strong acids and alkalis, which can lead to its condensation or decomposition. It plays a significant role in various

In biological systems, 1,4-benzoquinone acts as an electron acceptor in electron transport chains, facilitating energy transfer processes in cells. It can also participate in redox reactions involved in detoxification and signaling pathways.

1,4-Benzoquinone is a hazardous compound and should be handled with caution:

- Toxicity: Considered toxic upon inhalation, ingestion, or skin contact. Exposure can cause irritation, burns, and respiratory problems.

- Flammability: Combustible material, ignites at a high temperature (495 °C) [].

- Reactivity: Oxidizing agent, can react exothermically with reducing agents [].

Safety Precautions

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirator when handling 1,4-benzoquinone.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from incompatible materials.

- Properly dispose of waste according to local regulations.

- Oxidation and Reduction: It can be reduced to hydroquinone using acidic potassium iodide solutions. Conversely, it can be oxidized back to the quinone form using silver nitrate .

- Thiele Reaction: This reaction involves the interaction of 1,4-benzoquinone with acetic anhydride and sulfuric acid to yield triacetate of hydroxyquinol. This process is significant in synthetic organic chemistry .

- Diels-Alder Reactions: As a dienophile, 1,4-benzquinone is used in Diels-Alder cycloaddition reactions, which are fundamental in constructing complex organic molecules .

- Wacker-Tsuji Oxidation: In this method, 1,4-benzoquinone acts as an oxidizer in the palladium-catalyzed conversion of alkenes to ketones .

1,4-Benzoquinone exhibits notable biological activities:

- Toxicity: It is recognized as a toxic metabolite associated with benzene exposure. In humans and animals, it can interfere with cellular respiration and has been linked to kidney damage upon severe exposure .

- Antimicrobial Properties: Research indicates that 1,4-benzoquinone possesses antimicrobial effects and may inhibit certain enzymes like monoamine oxidase .

- Antitumor Activity: Various studies have explored its potential in cancer treatment due to its ability to induce oxidative stress in tumor cells .

The synthesis of 1,4-benzoquinone can be achieved through several methods:

- Oxidation of Hydroquinone: This is the most common industrial method where hydroquinone is oxidized using agents like potassium permanganate or chromium trioxide .

- Hock Rearrangement: Another route involves the rearrangement of diisopropylbenzene followed by oxidation processes .

- Cycloaddition Reactions: Recent advancements have introduced new synthetic methodologies involving cycloaddition reactions that utilize 1,4-benzoquinone as a reactant or catalyst .

The applications of 1,4-benzoquinone span various fields:

- Organic Synthesis: It serves as a reagent in numerous organic synthesis pathways due to its versatility as an oxidizing agent and dehydrogenation reagent .

- Pharmaceuticals: Its derivatives are used in drug synthesis and development due to their biological activity against various diseases .

- Chemical Industry: Utilized in producing dyes and pigments owing to its vivid color properties.

Studies on the interactions involving 1,4-benzoquinone reveal important insights into its reactivity:

- Glutathione Conjugation: The compound reacts with glutathione to form adducts that exhibit varying degrees of substitution. These interactions are crucial for understanding its metabolic pathways and potential nephrotoxic effects .

- Mechanistic Studies: Investigations into its reactivity have shown that the extent of glutathione substitution correlates with toxicity levels, highlighting the complex nature of its interactions within biological systems .

Several compounds share structural similarities with 1,4-benzoquinone. Here are some notable examples:

| Compound Name | Structure Type | Oxidizing Strength | Unique Features | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | Halogenated Quinone | Stronger | Used in organic synthesis as a stronger oxidant | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Tetrachloro-1,4-benzoquinone | Halogenated Quinone | Stronger | More potent than 1,4-benzoquinone; used in various

Membrane-Free Sequential Paired ElectrosynthesisMembrane-free sequential paired electrosynthesis represents a revolutionary approach to 1,4-benzoquinone derivative production, offering unprecedented efficiency through simultaneous anodic and cathodic processes. This innovative methodology employs a unique electrochemical cell configuration where phenol undergoes oxidation to para-benzoquinone at the anode, followed by subsequent reduction to 1,4-hydroquinone at the cathode within the same reaction vessel. The process eliminates the need for membrane separation, significantly reducing operational complexity and associated costs while maintaining high product selectivity. Sequential paired electrosynthesis systems have demonstrated remarkable performance metrics, achieving conversion rates of 94.5% and selectivity values of 72.1% for phenol-to-1,4-hydroquinone transformation. The mechanistic foundation of this approach relies on the controlled electrochemical environment that facilitates the sequential transformation of phenolic substrates through quinone intermediates. During the anodic process, phenol molecules undergo two-electron oxidation to form para-benzoquinone, which subsequently migrates to the cathode where it undergoes reduction to yield 1,4-hydroquinone. This sequential process maximizes atom economy by utilizing both electrochemical reactions productively, achieving theoretical current efficiencies approaching 200% in optimal configurations. The absence of membrane barriers allows for enhanced mass transfer and simplified reactor design, making this approach particularly attractive for industrial-scale implementation. Recent investigations have extended the applicability of membrane-free sequential paired electrosynthesis to substrates bearing various electron-withdrawing and electron-donating groups, demonstrating the versatility of this synthetic methodology. The process maintains high selectivity across diverse substrate classes, indicating robust mechanistic control over competing side reactions. Extended operational studies have confirmed the long-term viability of this approach, with sustained performance observed over 140 hours of continuous operation. These findings establish membrane-free sequential paired electrosynthesis as a sustainable and efficient platform for 1,4-benzoquinone derivative production. Nanostructured Electrocatalyst Design for Improved EfficiencyNanostructured electrocatalyst design has emerged as a critical factor in optimizing the efficiency and selectivity of electrochemical 1,4-benzoquinone synthesis processes. Advanced three-dimensional porous carbon felt-loaded lead dioxide electrodes with self-supported nanostructures have demonstrated exceptional performance characteristics through enhanced active site exposure and improved substrate adsorption capabilities. These nanostructured catalysts employ double-cathode electrodeposition methods to create highly porous architectures that minimize mass and charge transfer resistance while maximizing catalytic surface area. The resulting electrode materials exhibit remarkable structural integrity and catalytic stability, maintaining consistent performance over extended operational periods. The design principles underlying effective nanostructured electrocatalysts focus on optimizing the balance between electrical conductivity, porosity, and active site accessibility. Lead dioxide nanoparticles deposited on carbon felt substrates create a hierarchical porous structure that facilitates efficient electrolyte penetration and substrate transport to active catalytic sites. This architectural approach significantly enhances the electrochemical performance compared to conventional electrode materials, enabling higher current densities and improved product selectivity. The self-supported nature of these nanostructures eliminates the need for additional binding agents, reducing electrode preparation complexity while maintaining mechanical stability. Advanced heterostructure electrocatalysts incorporating nickel sulfide and nickel oxide components have shown promise for benzoquinone production through electrochemical oxidation of phenolic precursors. These multi-component systems leverage synergistic effects between different catalytic phases to enhance both activity and selectivity for quinone formation. The heterostructure design enables fine-tuning of electronic properties and surface chemistry, optimizing the catalyst for specific electrochemical transformations. Systematic optimization of nanostructure morphology, composition, and processing conditions has yielded catalysts capable of sustained high-performance operation under industrially relevant conditions. Monoamine Oxidase (MAO) Inhibition Mechanisms1,4-Benzoquinone exhibits significant inhibitory activity against both monoamine oxidase A and monoamine oxidase B isoforms, with distinct mechanistic characteristics that differentiate its action from classical monoamine oxidase inhibitors. The compound demonstrates moderate potency with half-maximal inhibitory concentration values of 4.82 μM for monoamine oxidase A and 10.2 μM for monoamine oxidase B when tested against human brain synaptosomes [1] [2]. The inhibition mechanism of 1,4-benzoquinone against monoamine oxidase A follows an irreversible pathway, characterized by time-dependent inactivation that cannot be reversed through dialysis procedures [1]. This irreversible nature distinguishes it from many conventional monoamine oxidase inhibitors and suggests a covalent modification mechanism. Prolonged incubation with 1,4-benzoquinone results in near-complete enzyme inactivation, indicating progressive binding and modification of critical amino acid residues within the active site [1]. In contrast, monoamine oxidase B demonstrates markedly different sensitivity to 1,4-benzoquinone treatment. The enzyme exhibits reversible inhibition characteristics, with substantially reduced susceptibility to time-dependent inactivation compared to monoamine oxidase A [1]. This differential sensitivity suggests distinct binding pocket architectures and accessibility patterns between the two isoforms. Kinetic analysis reveals that 1,4-benzoquinone inhibits monoamine oxidase A through a competitive mechanism with respect to the substrate kynuramine [2]. The inhibition constant value of 9.62 ± 0.35 μM is significantly lower than the Michaelis-Menten constant for the natural substrate, indicating high affinity binding to the active site. Conversely, monoamine oxidase B inhibition follows a non-competitive pattern with a higher inhibition constant of 20.3 ± 0.9 μM [2]. The proposed mechanism for irreversible monoamine oxidase A inhibition involves quinone-mediated alkylation of nucleophilic residues within the enzyme active site [1]. The electrophilic nature of the 1,4-benzoquinone structure enables formation of covalent adducts with cysteine thiol groups or other nucleophilic amino acid side chains. This mechanism is supported by the observation that sulfite, a nucleophilic scavenger, can protect against enzyme inactivation by competing for quinone binding [3].

Structure-Activity Relationships for Neuroactive DerivativesSystematic evaluation of substituted 1,4-benzoquinone derivatives reveals critical structure-activity relationships governing monoamine oxidase inhibition potency and selectivity. The introduction of substituents at the 2-position of the benzoquinone ring significantly modulates both inhibitory potency and mechanism of action [1]. 2-Phenyl-1,4-benzoquinone demonstrates enhanced selectivity for monoamine oxidase B with an half-maximal inhibitory concentration of 3.69 μM compared to 13.2 μM for monoamine oxidase A [1]. This represents a notable reversal of the selectivity profile observed with the unsubstituted parent compound. The phenyl substituent appears to improve complementarity with the monoamine oxidase B active site while reducing affinity for monoamine oxidase A. 2-Benzyl-1,4-benzoquinone exhibits balanced inhibition of both isoforms with half-maximal inhibitory concentration values of 6.72 μM and 11.8 μM for monoamine oxidase A and B, respectively [1]. The benzyl group, being one methylene unit longer than the phenyl substituent, provides different spatial orientation and hydrophobic interactions within the enzyme binding pockets. 2-Benzyloxy-1,4-benzoquinone shows the highest potency against monoamine oxidase A with an half-maximal inhibitory concentration of 5.03 μM, while demonstrating reduced activity against monoamine oxidase B at 23.2 μM [1]. The oxygen atom in the benzyloxy linkage introduces additional hydrogen bonding potential and alters the electronic properties of the substituent. 2-Cyclopentyl-1,4-benzoquinone provides comparable inhibition of both enzyme isoforms with half-maximal inhibitory concentration values of 8.90 μM and 9.15 μM for monoamine oxidase A and B, respectively [1]. This aliphatic cyclic substituent demonstrates that aromatic character is not essential for inhibitory activity, suggesting the importance of hydrophobic volume and conformational constraint. All investigated derivatives maintain the irreversible inhibition mechanism against monoamine oxidase A, indicating that the quinone electrophilic center remains the primary determinant of covalent modification [1]. However, monoamine oxidase B inhibition patterns vary among derivatives, with some compounds showing partial irreversibility, suggesting substituent-dependent accessibility to reactive residues within the binding site. Antimicrobial Agent DevelopmentTuberculosis Pathogen Suppression Mechanisms1,4-Benzoquinone derivatives demonstrate exceptional antimicrobial efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains that pose significant clinical challenges. The blue benzoquinone derivative, 5-methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione, exhibits remarkable anti-tuberculosis activity with minimum inhibitory concentration values of 4 μg/mL against both drug-sensitive H37Rv strain and multidrug-resistant clinical isolates [4] [5]. The bactericidal mechanism involves multiple cellular targets within the mycobacterial cell architecture. Ultrastructural analysis using transmission electron microscopy reveals extensive cytomorphological changes in treated bacteria, including loss of characteristic elongated bacillus morphology and formation of cytoplasmic electron-dense conglomerates [4]. These alterations closely resemble the cellular damage patterns observed with isoniazid treatment, suggesting interference with cell wall synthesis pathways. Quantitative bacterial viability assessments demonstrate superior killing efficacy against multidrug-resistant strains compared to drug-sensitive isolates. The blue benzoquinone achieves greater than 90% bacterial reduction at minimum inhibitory concentration levels in multidrug-resistant Mycobacterium tuberculosis, indicating enhanced penetration or target accessibility in resistant phenotypes [4]. This preferential activity against resistant strains suggests that the quinone mechanism circumvents conventional resistance pathways. In vivo efficacy studies using BALB/c mouse models of progressive pulmonary tuberculosis confirm the therapeutic potential of benzoquinone derivatives [4]. Intratracheal administration of 8 μg blue benzoquinone every other day for two months results in significant clinical improvement, with treated animals maintaining body weight and exhibiting reduced piloerection compared to untreated controls. Pulmonary bacterial load analysis shows greater than 90% reduction in viable organisms, correlating with marked improvement in histological tissue damage patterns. The mechanism of anti-mycobacterial action likely involves disruption of respiratory chain function and energy metabolism. Quinones can interfere with electron transport processes essential for mycobacterial survival, particularly under the oxygen-limited conditions encountered within granulomatous lesions [6]. Additionally, the compounds may generate reactive oxygen species that overwhelm mycobacterial antioxidant defenses, leading to oxidative damage of essential cellular components.

Multidrug-Resistant Bacterial Strain Targeting1,4-Benzoquinone derivatives exhibit broad-spectrum antimicrobial activity against multiple multidrug-resistant bacterial pathogens, offering potential solutions for infections refractory to conventional antibiotic therapy. The blue benzoquinone demonstrates bactericidal efficacy against clinical strains of Acinetobacter baumannii resistant to carbapenem and colistin, representing last-resort antibiotic options [7] [8]. Resistance development studies reveal a critical advantage of benzoquinone-based antimicrobials over conventional antibiotics. Serial passage experiments with sub-inhibitory concentrations demonstrate that Acinetobacter baumannii fails to develop resistance to the blue benzoquinone even after multiple growth cycles [7] [8]. This contrasts sharply with conventional antibiotics, which typically induce resistance development within 10-20 passages under similar selection pressure. The mechanism underlying multidrug-resistant bacterial targeting involves disruption of essential cellular processes that are difficult to circumvent through typical resistance mechanisms [9]. Benzoquinones interfere with bacterial respiratory chain function by targeting quinone reductase enzymes and electron transport complexes. This mode of action differs fundamentally from cell wall synthesis inhibition, protein synthesis inhibition, or DNA replication interference that characterize most conventional antibiotics. Biofilm disruption represents another important aspect of benzoquinone antimicrobial activity. The combination of 2-tert-butyl-1,4-benzoquinone with zinc oxide nanoparticles demonstrates synergistic anti-biofilm effects against Chromobacterium violaceum [10]. This combination achieves two-fold enhanced inhibition of biofilm formation compared to either component alone, suggesting complementary mechanisms of action. The benzoquinone component interferes with quorum sensing systems that regulate biofilm development, while nanoparticles provide additional membrane-disrupting effects. Physical Description Benzoquinone appears as a yellowish-colored crystalline solid with a pungent, irritating odor. Poisonous by ingestion or inhalation of vapors. May severely damage skin, eyes and mucous membranes. Used to make dyes and as a photographic chemical.

Pale-yellow solid with an acrid, chlorine-like odor; [NIOSH] Solid YELLOW CRYSTALS WITH PUNGENT ODOUR. CAN SUBLIME EVEN AT ROOM TEMPERATURE. Pale-yellow solid with an acrid, chlorine-like odor. Color/Form YELLOW MONOCLINIC PRISMS FROM WATER OR PETROLEUM ETHER

Greenish-yellowish solid Pale-yellow solid. XLogP3 0.2

Hydrogen Bond Acceptor Count 2

Exact Mass 108.021129366 g/mol

Monoisotopic Mass 108.021129366 g/mol

Boiling Point SUBLIMES (NTP, 1992)

~180 °C Sublimes Flash Point 559 °F (NTP, 1992)

93 °C 100-200 °F (38-93 °C) (CLOSED CUP) 38-93 °C 100-200 °F Heavy Atom Count 8

Vapor Density 3.7 (Air= 1)

Relative vapor density (air = 1): 3.7 Density 1.318 at 68 °F (USCG, 1999) - Denser than water; will sink

1.318 AT 20 °C/4 °C Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 1.32 LogP 0.2 (LogP)

Log Kow = 0.20 0.20 0.2 Odor PENETRATING ODOR RESEMBLING THAT OF CHLORINE

Acrid, chlorine-like odor. Odor Threshold Odor Threshold Low: 0.1 [mmHg]

Odor Threshold High: 0.15 [mmHg] Odor thresholds (detection at 0.1 ppm and recognition at 0.15 ppm) from CHEMINFO 0.4000 mg/cu m (low); 0.4000 mg/cu m (high); 2.00 mg/cu m (irritating concentration) Melting Point

240.3 °F (NTP, 1992)

115.7 °C Heat of fusion at melting point = 1.845X10+7 J/kmol 116 °C 240 °F UNII

3T006GV98U

Related CAS

26745-90-4

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];

H315: Causes skin irritation [Warning Skin corrosion/irritation]; H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H331: Toxic if inhaled [Danger Acute toxicity, inhalation]; H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard] MeSH Pharmacological Classification

Indicators and Reagents

Vapor Pressure

0.1 mmHg at 77 °F (NIOSH, 2024)

0.1 [mmHg] 0.1 MM HG AT 25 °C Vapor pressure, Pa at 20 °C: 12 (77 °F): 0.1 mmHg Pictograms

Acute Toxic;Irritant;Environmental Hazard Other CAS

106-51-4

3225-29-4 Absorption Distribution and Excretion

QUINONE IS READILY ABSORBED FROM GASTROENTERIC TRACT & SC TISSUES. IT IS PARTIALLY EXCRETED UNCHANGED; BUT BULK IS ELIMINATED IN CONJUGATION WITH HEXURONIC, SULFURIC, & OTHER ACIDS.

Metabolism Metabolites

IN PIG PARA-QUINONE IS METABOLIZED TO P-BENZOSEMIQUINONE & QUINOL. /FROM TABLE/

Quinones (ie, 6,12-dione) have been shown to undergo oxidation-reduction cycles involving quinone, hydroquinone, and molecular oxygen, resulting in the formation of oxygen radicals and semiquinone radicals. /Quinones/ Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure. Associated Chemicals

1,2-Benzoquinone;583-63-1

Wikipedia

1,4-Benzoquinone

Use Classification

Hazardous Air Pollutants (HAPs)

Hazard Classes and Categories -> Flammable - 2nd degree, Reactive - 1st degree Methods of Manufacturing

QUINONE CAN BE PREPD ... BY THE REDUCTION OF HYDROQUINONE WITH BROMIC ACID.

OXIDATION OF ANILINE WITH MANGANESE DIOXIDE & SULFURIC ACID /1,4-Benzoquinone is prepd/ by the oxidation of aniline with chromic acid, extraction with ether and distillation. General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione: ACTIVE

1,4-Benzoquinone reacts with trialkylboranes to produce alkyl substituted hydroquinones Analytic Laboratory Methods

THE XAD-2 IN EACH TUBE IS TRANSFERRED TO A VIAL & THE QUINONE IS DESORBED WITH A SOLN OF 20% ETHANOL IN HEXANE & ANALYZED BY HIGH PRESSURE LIQUID CHROMATOGRAPHY. THE METHOD WAS VALIDATED OVER RANGE OF 0.17-0.75 MG/CU M AT ATMOSPHERIC TEMP OF 25 °C & ATMOSPHERIC PRESSURE OF 767 MM HG USING A 24 L SAMPLE VOL. THIS METHOD IS CAPABLE OF MEASURING MUCH SMALLER AMT IF THE DESORPTION EFFICIENCY IS ADEQUATE. DESORPTION EFFICIENCY MUST BE DETERMINED OVER THE RANGE USED. PRECISION IS 0.085.

Method 8270A: Soil and Water, "Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique" Using a Capillary Gas Chromatograph Mass Spectrometer with a detection limit of 10 ug/l (water). Clinical Laboratory Methods

COLORIMETRIC METHOD FOR DETERMINATION OF CONCN OF 2 MG/L OR MORE PARA-QUINONE IN ... URINE WAS BASED ON ABSORBANCE AT 410 NM OF ITS COMPLEX WITH PARA-DIMETHYLAMINOBENZALDEHYDE. DETERMINATION OF SOME QUINONES IN AIR AND IN URINE.

Interactions

THE INFLUENCE OF P-BENZOQUINONE ON POTASSIUM UPTAKE BY EXCISED SUGAR BEET & WHEAT ROOTS WAS STUDIED. WHEN P-BENZOQUINONE WAS ADDED TO NUTRIENT SOLUTION, IT ENHANCED ABSORPTION RATES OF BOTH SPECIES AT VERY LOW CONCN WHILE INHIBITION OCCURRED FOR HIGHER CONCN.

Stability Shelf Life

May darken on standing.

Dates

Last modified: 08-15-2023

Polybrominated diphenyl ethers quinone exhibits neurotoxicity by inducing DNA damage, cell cycle arrest, apoptosis and p53-driven adaptive response in microglia BV2 cellsZixuan Liu, Qiushuang Zhu, Erqun Song, Yang SongPMID: 33961949 DOI: 10.1016/j.tox.2021.152807 AbstractPolybrominated diphenyl ethers (PBDEs) are world-wide used flame retardants before they were listed as Persistent Organic Pollutants (POPs) by the Stockholm Convention. Previously, our studies indicated that a quinone type of PBDE metabolite (PBDEQ) exposure was linked with neurotoxicity via excess free radical formation and oxidative stress. However, it is current unknown the effect of PBDEQ on genetic biomacromolecules DNA and corresponding biological consequences in neurological cells. Here, by employing phosphorylated histone H2AX in Serine 139 (γ-H2AX) and comet assay in microglia BV2 cells, our data suggested PBDEQ could triggered DNA damage. Furthermore, PBDEQ exposure led to the caspase 3-dependent cell apoptosis. Moreover, PBDEQ induced G2/M-phase cell arrest in a p53-dependent manner. Notably, p53 activation coordinated cell cycle progression, alleviated DNA damage and ultimately mitigated apoptosis in BV2 cells. Finally, antioxidant N-acetyl-l-cysteine (NAC) inhibited p53 activation upon PBDEQ exposure, and then ameliorated PBDEQ-induced DNA damage, cell cycle arrest and apoptosis, which illustrated that PBDEQ-induced DNA damage and p53 activation were mediated by reactive oxygen species (ROS). Together, the current findings unveil the fundamental toxicological mechanisms of PBDEQ, which propose a potential therapeutic strategy against the adverse effect caused by PBDE exposure.Enzyme-Triggered Disassembly of Polymeric Micelles by Controlled Depolymerization via Cascade Cyclization for Anticancer Drug DeliveryJaehyun Park, Seokhee Jo, Yeong Mi Lee, Gurusamy Saravanakumar, Junseok Lee, Dongsik Park, Won Jong KimPMID: 33576220 DOI: 10.1021/acsami.0c22644 AbstractThe high activity of specific enzymes in cancer has been utilized in cancer diagnosis, as well as tumor-targeted drug delivery. NAD(P)H:quinone oxidoreductase-1 (NQO1), an overexpressed enzyme in certain tumor types, maintains homeostasis and inhibits oxidative stress caused by elevated reactive oxygen species (ROS) in tumor cells. The activity of NQO1 in lung and liver cancer cells is increased compared to that in normal cells. Interestingly, NQO1 reacts with trimethyl-locked quinone propionic acid (QPA) and produces a lactone-based group via intramolecular cyclization. Toward this objective, we synthesized an amphiphilic block copolymer (QPA-P) composed of NQO1 enzyme-triggered depolymerizable QPA-locked polycaprolactone (PCL) and poly(ethylene glycol) (PEG) as hydrophobic and hydrophilic constituents, respectively. This QPA-P formed self-assembled micelles in aqueous conditions. It was observed that NQO1 catalyzed the depolymerization of QPA-locked PCL via a cascade two-step cyclization process, which eventually induced the dissociation of micellar structure and triggered the release of loaded drugs at the target cancer cells. Compared to the control group, the NQO1-responsive micelle showed NQO1-triggered intracellular drug release and enhanced anticancer effects. These results indicate that the NQO1-responsive polymeric micelles present a promising potential for improving therapeutic efficacy of an anticancer drug delivery system.The racemic trimeric quinone and polycyclic quinones isolated from the aerial parts of Morinda umbellata LChangkang Li, Chaoxuan Dong, Jia Fu, Jun Xie, Shengtian Lai, Hongqing Wang, Ruoyun Chen, Jie KangPMID: 33418168 DOI: 10.1016/j.phytochem.2020.112622 AbstractFour undescribed racemic quinones, umbellatas Q-T, were isolated from the aerial parts of Morinda umbellata L. All enantiomers were separated on a chiral HPLC column, and their structures were elucidated by UV spectroscopy, IR spectroscopy, HR-ESI-MS, 1D and 2D NMR spectroscopy, DP4+ NMR calculations, ECD spectroscopy, and X-ray diffraction. Three of the racemes are polycyclic anthraquinones, and one is a rare racemic trimer of naphthoquinone-bisnaphthohydroquinones. (+)-Umbellata S exhibited potent cytotoxicity (IC: 6.2-9.3 μM) against the A2780, HeLa, H7420, Ketr3 and SW 1990 human cancer cell lines. The Interaction between PsbT and the DE Loop of D1 in Photosystem II Stabilizes the Quinone-Iron Electron Acceptor ComplexJack A Forsman, Julian J Eaton-RyePMID: 33332101 DOI: 10.1021/acs.biochem.0c00668 AbstractThe X-ray-derived Photosystem II (PS II) structure from the thermophilic cyanobacterium(Protein Data Bank entry 4UB6) indicates Phe239 of the DE loop of the D1 protein forms a hydrophobic interaction with Pro27 and Ile29 at the C-terminus of the 5 kDa PsbT protein found at the monomer-monomer interface of the PS II dimer. To investigate the importance of this interaction, we created the F239A and F239L mutants in sp. PCC 6803 through targeted mutagenesis of the D1:Phe239 residue into either an alanine or a leucine. Under moderate-light conditions, the F239A strain displayed reduced rates of oxygen evolution and impaired rates of fluorescence decay following a single-turnover actinic flash, while the F239L strain behaved like the control; however, under high-light conditions, the F239A and F239L strains grew more slowly than the control. Our results indicate the quinone-iron acceptor complex becomes more accessible to exogenously added electron acceptors in the F239A mutant and a ΔPsbT strain when compared with the control and F239L strains. This led to the hypothesis that the interaction between D1:Phe239 and the PsbT subunit is required to restrict movement of the DE loop of the D1 subunit, and we suggest disruption of this interaction may perturb the binding of bicarbonate to the non-heme iron and contribute to the signal for PS II to undergo repair following photodamage. A Theoretical and Experimental Study on the Potential Luminescent and Biological Activities of Diaminodicyanoquinodimethane DerivativesEdison Rafael Jiménez, Manuel Caetano, Nelson Santiago, F Javier Torres, Thibault Terencio, Hortensia RodríguezPMID: 33466251 DOI: 10.3390/ijms22010446 AbstractRecently, several studies have demonstrated that diaminodicyanoquinone derivatives (DADQs) could present interesting fluorescence properties. Furthermore, some DADQs under the solid state are capable of showing quantum yields that can reach values of 90%. Besides, the diaminodiacyanoquinone core represents a versatile building block propense either to modification or integration into different systems to obtain and provide them unique photophysical features. Herein, we carried out a theoretical study on the fluorescence properties of three different diaminodicyanoquinodimethane systems. Therefore, time-dependent density functional theory (TD-DFT) was used to obtain the values associated with the dipole moments, oscillator strengths, and the conformational energies between the ground and the first excited states of each molecule. The results suggest that only two of the three studied systems possess significant luminescent properties. In a further stage, the theoretical insights were confirmed by means of experimental measurements, which not only retrieved the photoluminescence of the DADQs, but also suggest a preliminary and promising antibacterial activity of these systems.Paenibacillus puerhi sp. nov., isolated from the rhizosphere soil of Pu-erh tea plants (Camellia sinensis var. assamica)Rui-Juan Yang, De Zhou, Qiao-Mei Wang, Xing-Hua Wang, Wen-Jie Zhang, Li Zhuang, Xuan-Jun Wang, Liang Yan, Jie Lv, Jun ShengPMID: 33386866 DOI: 10.1007/s00203-020-02135-z AbstractAn aerobic, Gram-staining-positive, rod-shaped, endospore-forming and motile bacterial strain, designated SJY2, was isolated from the rhizosphere soil of tea plants (Camellia sinensis var. assamica) collected in the organic tea garden of the Jingmai Pu-erh tea district in Pu'er city, Yunnan, southwest China. Phylogenetic analysis based on 16S rRNA gene sequences showed that the isolate belonged to the genus Paenibacillus. The closest phylogenetic relative was Paenibacillus filicis DSM 23916 (98.1% similarity). The major fatty acids (> 10% of the total fatty acids) were anteiso-C and isoC . The major respiratory quinone was MK-7 and the major polar lipid was diphosphatidylglycerol, phosphatidylglycerol, phosphatidylethanolamine and phosphatidylmonomethylethanolamine. The peptidoglycan contained glutamic acid, serine, alanine and meso-diaminopimelic acid. Genome sequencing revealed a genome size of 6.71 Mbp and a G + C content of 53.1%. Pairwise determined whole genome average nucleotide identity (gANI) values and digital DNA-DNA hybridization (dDDH) values suggested that strain SJY2 represents a new species, for which we propose the name Paenibacillus puerhi sp. nov. with the type strain SJY2 (= CGMCC 1.17156 = KCTC 43242 ). A ubiquitous tire rubber-derived chemical induces acute mortality in coho salmonZhenyu Tian, Haoqi Zhao, Katherine T Peter, Melissa Gonzalez, Jill Wetzel, Christopher Wu, Ximin Hu, Jasmine Prat, Emma Mudrock, Rachel Hettinger, Allan E Cortina, Rajshree Ghosh Biswas, Flávio Vinicius Crizóstomo Kock, Ronald Soong, Amy Jenne, Bowen Du, Fan Hou, Huan He, Rachel Lundeen, Alicia Gilbreath, Rebecca Sutton, Nathaniel L Scholz, Jay W Davis, Michael C Dodd, Andre Simpson, Jenifer K McIntyre, Edward P KolodziejPMID: 33273063 DOI: 10.1126/science.abd6951 AbstractIn U.S. Pacific Northwest coho salmon (), stormwater exposure annually causes unexplained acute mortality when adult salmon migrate to urban creeks to reproduce. By investigating this phenomenon, we identified a highly toxic quinone transformation product of -(1,3-dimethylbutyl)- '-phenyl-p-phenylenediamine (6PPD), a globally ubiquitous tire rubber antioxidant. Retrospective analysis of representative roadway runoff and stormwater-affected creeks of the U.S. West Coast indicated widespread occurrence of 6PPD-quinone (<0.3 to 19 micrograms per liter) at toxic concentrations (median lethal concentration of 0.8 ± 0.16 micrograms per liter). These results reveal unanticipated risks of 6PPD antioxidants to an aquatic species and imply toxicological relevance for dissipated tire rubber residues. Differential Roles of a Family of Flavodoxin-Like Proteins That Promote Resistance to Quinone-Mediated Oxidative Stress in Candida albicansJenna E Foderaro, James B KonopkaPMID: 33468576 DOI: 10.1128/IAI.00670-20 AbstractSurvival of the fungal pathogenwithin a mammalian host relies on its ability to resist oxidative stress. The four flavodoxin-like proteins (Pst1, Pst2, Pst3, and Ycp4) that reside on the inner surface of the plasma membrane represent a recently discovered antioxidant mechanism that is essential for virulence. Flavodoxin-like proteins combat oxidative stress by promoting a two-electron reduction of quinone molecules, which prevents the formation of toxic semiquinone radicals. Previous studies indicated that Pst3 played a major role in promoting resistance to the small quinone molecules p-benzoquinone and menadione. Analysis of additional quinones confirmed this role for Pst3. To better define their function, antibodies were raised against each of the four flavodoxin-like proteins and used to quantify protein levels. Interestingly, the basal level of flavodoxin-like proteins differed, with Pst3 and Ycp4 being the most abundant. However, after induction with p-benzoquinone, Pst1 and Pst3 were the most highly induced, resulting in Pst3 becoming the most abundant. Constitutive expression of the flavodoxin-like protein genes from a promoter resulted in similar protein levels and showed that Pst1 and Pst3 were better at protecting against p-benzoquinone than Pst2 or Ycp4. In contrast, Pst1 and Ycp4 provided better protection against oxidative damage induced by tert-butyl hydroperoxide. Thus, both the functional properties and the relative abundance contribute to the distinct roles of the flavodoxin-like proteins in resisting oxidative stress. These results further define how combats the host immune response and survives in an environment rich in oxidative stress. Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and BiologyMamona Nazir, Muhammad Saleem, Muhammad Imran Tousif, Muhammad Aijaz Anwar, Frank Surup, Iftikhar Ali, Daijie Wang, Nilufar Z Mamadalieva, Elham Alshammari, Mohamed L Ashour, Ahmed M Ashour, Ishtiaq Ahmed, Elizbit, Ivan R Green, Hidayat HussainPMID: 34209734 DOI: 10.3390/biom11070957 AbstractMeroterpenoids are secondary metabolites formed due to mixed biosynthetic pathways which are produced in part from a terpenoid co-substrate. These mixed biosynthetically hybrid compounds are widely produced by bacteria, algae, plants, and animals. Notably amazing chemical diversity is generated among meroterpenoids via a combination of terpenoid scaffolds with polyketides, alkaloids, phenols, and amino acids. This review deals with the isolation, chemical diversity, and biological effects of 452 new meroterpenoids reported from natural sources from January 2016 to December 2020. Most of the meroterpenoids possess antimicrobial, cytotoxic, antioxidant, anti-inflammatory, antiviral, enzyme inhibitory, and immunosupressive effects.Explore Compound TypesGet ideal chemicals from 750K+ compounds

|